molecular formula C21H22N2O3S2 B2680393 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 922964-30-5

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2680393
CAS RN: 922964-30-5
M. Wt: 414.54
InChI Key: JUUPMUDNJLZTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a compound with a similar structure, “4-(4-methoxyphenyl)thiazol-2-amine”, was synthesized using a solution of the compound in DMF, to which was added O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIEA), and ®-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The thiazole ring is fused with a benzene ring, creating a bicyclic structure. The compound also contains ethoxy and methoxy functional groups attached to the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” include a molecular weight of 414.54 g/mol. The compound has a complex structure, with a computed complexity of 285 . It has a topological polar surface area of 79.5 Ų, indicating its polarity .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated the potential of novel derivatives related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide in exhibiting significant antioxidant and anticancer activities. One study highlighted the synthesis of derivatives with enhanced antioxidant activity, outperforming known antioxidants like ascorbic acid in DPPH radical scavenging assays. Moreover, these compounds displayed varied cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, identifying specific derivatives as highly active against glioblastoma cells (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Several studies focused on synthesizing and evaluating the antibacterial and antifungal activities of related compounds. Some derivatives were found to exhibit significant activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. Notably, certain compounds showed excellent activities, comparable to or exceeding those of standard antimicrobial drugs (Helal et al., 2013), (Witalewska et al., 2019).

Future Directions

The future directions for research on “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” could involve further exploration of its potential biological activities. Benzothiazole derivatives have been studied for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal activities . Therefore, “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” could potentially be studied in these contexts.

properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-26-17-6-4-15(5-7-17)19-14-28-21(22-19)23-20(24)12-13-27-18-10-8-16(25-2)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUPMUDNJLZTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.